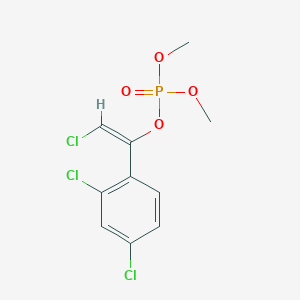

Dimethylvinphos

Vue d'ensemble

Description

Dimethylvinphos is an organophosphate compound known for its use as an insecticide. It is characterized by its molecular formula C10H10Cl3O4P and a molecular weight of 331.5168 g/mol . This compound is often utilized in agricultural settings to control pests due to its effectiveness in disrupting the nervous systems of insects.

Mécanisme D'action

Target of Action

Dimethylvinphos, also known as Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester, is an organophosphate insecticide . The primary target of this compound is acetylcholinesterase (AChE) , an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter.

Mode of Action

This compound acts as an acetylcholinesterase inhibitor . By inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. This accumulation interferes with the transmission of nerve impulses, which can lead to overstimulation and disruption of the nervous system .

Biochemical Pathways

The inhibition of AChE by this compound affects the cholinergic pathway. The buildup of acetylcholine in the synapses leads to continuous stimulation of the neurons. This overstimulation can cause a range of effects, from twitching and tremors to paralysis and even death, depending on the severity of exposure .

Pharmacokinetics

Organophosphates are typically metabolized in the liver and excreted in the urine .

Result of Action

The primary result of this compound action is the disruption of normal nerve function. Symptoms of exposure can include salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to respiratory failure and death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as an insecticide may be affected by the presence of other chemicals, temperature, and pH. Its stability could be influenced by exposure to light and heat . .

Analyse Biochimique

Biochemical Properties

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester plays a crucial role in biochemical reactions, particularly as an inhibitor of cholinesterase enzymes . This compound interacts with cholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can affect neurotransmission .

Cellular Effects

The effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester on various cell types and cellular processes are profound. This compound influences cell function by disrupting normal cholinergic signaling pathways . The accumulation of acetylcholine due to cholinesterase inhibition can lead to overstimulation of cholinergic receptors, affecting gene expression and cellular metabolism . This can result in symptoms such as increased perspiration, nausea, and respiratory distress .

Molecular Mechanism

At the molecular level, phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester exerts its effects through the inhibition of cholinesterase enzymes . The compound binds to the active site of the enzyme, forming a stable complex that prevents the hydrolysis of acetylcholine . This binding interaction is crucial for the compound’s inhibitory activity and its subsequent effects on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester can change over time. The compound is known to be slowly hydrolyzed by water, which can affect its stability and potency . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent inhibition of cholinesterase activity, resulting in prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester vary with different dosages in animal models. At low doses, the compound can cause mild cholinergic symptoms, while at high doses, it can lead to severe toxicity and adverse effects . Studies have shown that the compound has a low LD50 value, indicating its high toxicity at elevated doses .

Metabolic Pathways

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is involved in metabolic pathways that include its hydrolysis and subsequent breakdown . The compound interacts with various enzymes that facilitate its metabolism, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are essential for understanding the compound’s pharmacokinetics and potential toxicity .

Transport and Distribution

Within cells and tissues, phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for predicting the compound’s effects on various tissues .

Subcellular Localization

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester is localized in specific subcellular compartments, where it exerts its activity . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to particular organelles . This subcellular distribution is important for understanding the compound’s mechanism of action and its effects on cellular function .

Méthodes De Préparation

The synthesis of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester typically involves the reaction of 2,4-dichlorobenzaldehyde with phosphorus oxychloride and dimethyl phosphite. The reaction conditions usually require a controlled temperature and the presence of a catalyst to facilitate the esterification process. Industrial production methods may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Dimethylvinphos undergoes various chemical reactions, including:

Hydrolysis: This reaction occurs in the presence of water, leading to the breakdown of the ester into its constituent acids and alcohols.

Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of corresponding phosphoric acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include water, oxidizing agents like potassium permanganate, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Dimethylvinphos has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of organophosphates in various chemical reactions.

Biology: Researchers utilize this compound to investigate its effects on insect nervous systems, providing insights into the development of new insecticides.

Medicine: Studies are conducted to understand its potential toxicological effects on humans and animals, contributing to safety assessments and regulatory guidelines.

Industry: It is employed in the formulation of pest control products, ensuring effective management of agricultural pests.

Comparaison Avec Des Composés Similaires

Dimethylvinphos can be compared with other organophosphate insecticides such as:

Tetrachlorvinphos: Similar in structure but contains additional chlorine atoms, making it more potent in certain applications.

Chlorpyrifos: Another widely used organophosphate with a different substitution pattern on the aromatic ring, leading to variations in its insecticidal properties and toxicity profile.

The uniqueness of phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester lies in its specific combination of chlorine substitutions and ester functional groups, which contribute to its particular mode of action and effectiveness as an insecticide.

Propriétés

IUPAC Name |

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSGNQELHULIMSJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl3O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71363-52-5, 2274-67-1 | |

| Record name | Dimethylvinphos, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | E)-Dimethylvinphos Standard | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLVINPHOS, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4S)-N-[(2S,4S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide](/img/structure/B1252690.png)

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1252694.png)

![1-[3-(2-Fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione](/img/structure/B1252697.png)

![4H-thieno[3,2-b]pyrrole](/img/structure/B1252704.png)